molecular formula C21H18ClNO6S2 B3541794 [4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate

[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate

Cat. No.: B3541794
M. Wt: 480.0 g/mol
InChI Key: VVGHBRVUCJWJKG-NVMNQCDNSA-N
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Description

[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and is functionalized with chloro, methoxy, and acetate groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with a carbonyl compound under acidic conditions to form the thiazolidinone ring.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

The thiazolidinone core is known for its biological activity, including antimicrobial and anti-inflammatory properties. This makes the compound a potential candidate for drug development and biological studies.

Medicine

Due to its potential biological activities, this compound could be explored for therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate involves its interaction with biological targets such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the chloro and methoxy groups can enhance binding affinity and specificity. The acetate group may also play a role in improving the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl acetate
  • [4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2,6-dimethoxyphenyl acetate

Uniqueness

The unique combination of functional groups in [4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate distinguishes it from similar compounds. The presence of both chloro and methoxy groups on the aromatic ring, along with the thiazolidinone core, provides a unique set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6S2/c1-11(24)29-19-16(27-3)7-12(8-17(19)28-4)9-18-20(25)23(21(30)31-18)13-5-6-15(26-2)14(22)10-13/h5-10H,1-4H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGHBRVUCJWJKG-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate
Reactant of Route 2
[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate
Reactant of Route 3
[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate
Reactant of Route 4
Reactant of Route 4
[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate
Reactant of Route 5
Reactant of Route 5
[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate
Reactant of Route 6
Reactant of Route 6
[4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,6-dimethoxyphenyl] acetate

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